molecular formula C14H11BrO4 B8468190 2-(4-Bromophenoxy)-5-methoxybenzoic acid

2-(4-Bromophenoxy)-5-methoxybenzoic acid

Cat. No.: B8468190
M. Wt: 323.14 g/mol
InChI Key: VLRIVMWVPYALGL-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C14H11BrO4 and its molecular weight is 323.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11BrO4

Molecular Weight

323.14 g/mol

IUPAC Name

2-(4-bromophenoxy)-5-methoxybenzoic acid

InChI

InChI=1S/C14H11BrO4/c1-18-11-6-7-13(12(8-11)14(16)17)19-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)

InChI Key

VLRIVMWVPYALGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromophenol (8.7 g, 50 mmol), Cs2CO3 (16 g, 50 mmol), CuOTf toluene complex (2:1) (0.625 mmol, 5 mol % Cu, 150 mg), ethyl acetate (0.25 ml, 2.5 mmol) were added to a solution of 2-bromo-5-methoxybenzoic acid (11.6 g, 50 mmol) in toluene (40 mL) in a sealed tube. The reaction mixture was purged with N2, and was heated to 110° C. until the aryl halide was consumed as determined by LC-MS (48 h). After cooling to rt, the mixture was filtered through a Celite plug. The Celite plug was washed with EtOAc. The mixture was acidified by 1N HCl, and extracted w/EtOAc. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. This residue was purified via column chromatography on silica gel (gradient elution with 0-10% MeOH/DCM) to afford 2-(4-bromophenoxy)-5-methoxybenzoic acid. MS m/z=324.9 [M+H]+. Calc'd for C14H11BrO4: 323.1.
Quantity
8.7 g
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reactant
Reaction Step One
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Cs2CO3
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16 g
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reactant
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[Compound]
Name
CuOTf toluene
Quantity
150 mg
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reactant
Reaction Step One
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0.25 mL
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reactant
Reaction Step One
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11.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A RBF equipped with a reflux condenser was charged with 2-bromo-5-methoxy benzoic acid (430 g, 1.8614 mol), 4-bromo phenol (322 g, 1.8614 mol, 1 eq), potassium carbonate (514.5 g, 3.7 228 mol, 2.0 eq) and CuOTf-toluene complex (24.08 g, 0.04653 mol, 0.025 eq). Ethyl acetate (9.0 ml 0.09679 mol, 0.052) and toluene (1.3 L) was carefully added portion wise. After stirring at RT for 10 min, the mixture was heated to 50° C. and stirred for 30 min. The mixture was then heated to 110° C. for 20 hrs. The reaction was monitored by TLC. After 20 hrs, TLC showed total consumption of starting materials. The reaction mixture was cooled to RT, diluted with water and acidified by 2N HCl. The reaction mixture was extracted with ethyl acetate (3.0×2 liter) followed by filteration of the extract through celite bed and washing with ethyl acetate (1.0 liter). Combined extracts were dried over sodium sulfate and concentrated to yield a crude mass of 590 g. (Dark brown solid). This mass was used directly in step 2.
Quantity
430 g
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reactant
Reaction Step One
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322 g
Type
reactant
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Quantity
514.5 g
Type
reactant
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9 mL
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Three

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